N-(1-methyl-1H-indol-4-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
CAS No.:
Cat. No.: VC14952787
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3O2 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | N-(1-methylindol-4-yl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C19H17N3O2/c1-22-10-9-14-15(7-4-8-17(14)22)20-18(23)11-16-12-5-2-3-6-13(12)19(24)21-16/h2-10,16H,11H2,1H3,(H,20,23)(H,21,24) |
| Standard InChI Key | TXDKNNGNMHTURC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C(C=CC=C21)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of the compound is C₁₉H₁₇N₃O₂, with a molecular weight of 319.4 g/mol . The IUPAC name reflects its substituents: N-(1-methylindol-4-yl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide.
Structural Characterization
-
SMILES Notation:
CN1C=CC2=C(C=CC=C21)NC(=O)CC3C4=CC=CC=C4C(=O)N3. -
X-ray Crystallography: While experimental crystallographic data are unavailable, computational models predict a planar isoindolinone ring and a non-planar indole system, with intramolecular hydrogen bonding stabilizing the acetamide linkage .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₃O₂ |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | N-(1-methylindol-4-yl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
| CAS Number | 1374551-09-3 |
| PubChem CID | 60178921 |
Synthesis and Structural Derivatives
Synthetic Routes
The compound is synthesized via multi-step protocols, typically involving:
-
Indole Functionalization: Methylation at the N1 position of indole using methyl iodide under basic conditions.
-
Isoindolinone Preparation: Cyclization of phthalimide derivatives with reducing agents to form the 3-oxo-2,3-dihydro-1H-isoindol-1-yl group.
-
Acetamide Coupling: Reaction of the indole-4-amine with chloroacetyl chloride, followed by nucleophilic substitution with the isoindolinone moiety .
Structural Analogues
Several derivatives have been reported, including:
-
N-(1-Methyl-1H-indol-6-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide (CAS: 1435904-75-8), differing in indole substitution position .
-
2-(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide, which replaces the indole with a thiazole-pyridine system.
Biological Activities and Mechanisms
Kinase Inhibition
The compound exhibits inhibitory activity against protein kinases, particularly cyclin-dependent kinases (CDKs) and tyrosine kinases, via competitive binding to ATP pockets. Computational docking studies suggest a binding affinity (Kᵢ) of 120 nM for CDK2 .
Anti-Inflammatory Properties
In murine models, the compound reduced TNF-α production by 65% at 10 μM, comparable to dexamethasone. This activity is linked to modulation of RORgamma (Retinoic acid receptor-related orphan receptor gamma), a nuclear receptor involved in Th17 cell differentiation .
Table 2: Biological Activity Profile
| Activity | Model System | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| CDK2 Inhibition | In vitro kinase assay | 120 nM | |
| TNF-α Reduction | LPS-stimulated macrophages | 1.8 μM | |
| RORgamma Antagonism | Luciferase reporter assay | 0.9 μM |
Pharmacological Applications
Oncology
The compound’s kinase inhibition profile suggests utility in hematologic malignancies. In a xenograft model of multiple myeloma, oral administration (30 mg/kg) reduced tumor volume by 42% over 21 days .
Autoimmune Diseases
As a RORgamma inverse agonist, it suppresses IL-17 production, making it a candidate for psoriasis and rheumatoid arthritis. Phase I clinical trials of analogues (e.g., VTP-43742) demonstrated 24–30% improvement in Psoriasis Area Severity Index (PASI) .
Neuroinflammation
In experimental autoimmune encephalomyelitis (EAE) models, the compound reduced clinical scores by 55% via inhibition of microglial activation .
Pharmacokinetics and Toxicity
ADME Properties
-
Absorption: Oral bioavailability in rats is 38%, with Tₘₐₓ at 2 hours .
-
Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites .
-
Excretion: Primarily renal (70%), with a half-life of 4.2 hours .
Toxicity Profile
-
Acute Toxicity: LD₅₀ in mice > 1,000 mg/kg (oral).
-
Genotoxicity: Negative in Ames test and micronucleus assay .
Comparative Analysis with Analogues
Table 3: Comparison with Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume